molecular formula C8H10O3 B2643133 2-[2-(Methoxymethyl)oxiran-2-yl]furan CAS No. 2248352-97-6

2-[2-(Methoxymethyl)oxiran-2-yl]furan

Cat. No.: B2643133
CAS No.: 2248352-97-6
M. Wt: 154.165
InChI Key: RSMSUUPMTGARMF-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethyl)oxiran-2-yl]furan is a chemical compound with the molecular formula C8H10O3. It is also known by other names such as 2-[(Oxiran-2-ylmethoxy)methyl]furan and Furfuryl Glycidyl Ether . This compound is characterized by the presence of a furan ring and an oxirane (epoxide) group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(Methoxymethyl)oxiran-2-yl]furan can be synthesized through various methods. One common synthetic route involves the reaction of (2-furyl)methyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxymethyl)oxiran-2-yl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-[2-(Methoxymethyl)oxiran-2-yl]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Methoxymethyl)oxiran-2-yl]furan involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Methoxymethyl)oxiran-2-yl]furan is unique due to its specific combination of a furan ring and an oxirane group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its applications in various fields, including chemistry, biology, and industry, highlight its importance and versatility .

Properties

IUPAC Name

2-[2-(methoxymethyl)oxiran-2-yl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-9-5-8(6-11-8)7-3-2-4-10-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMSUUPMTGARMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CO1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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